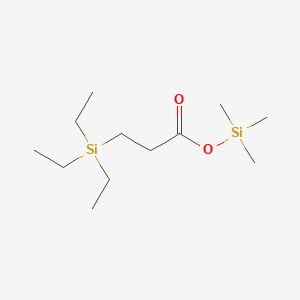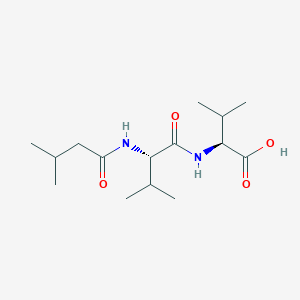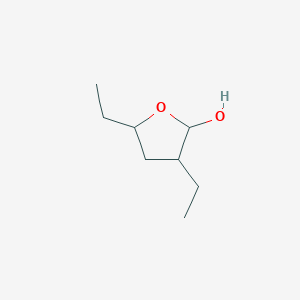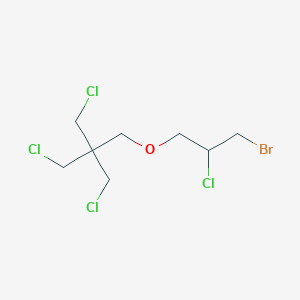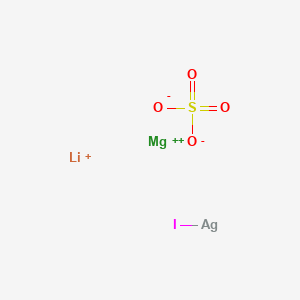
Lithium;magnesium;iodosilver;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;magnesium;iodosilver;sulfate is a complex compound that combines the properties of lithium, magnesium, silver, iodine, and sulfate ions. This compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;magnesium;iodosilver;sulfate typically involves the reaction of lithium sulfate, magnesium sulfate, silver nitrate, and potassium iodide in an aqueous solution. The reaction conditions include controlled temperature and pH to ensure the proper formation of the compound. The general reaction can be represented as: [ \text{Li}_2\text{SO}_4 + \text{MgSO}_4 + 2\text{AgNO}_3 + 2\text{KI} \rightarrow \text{LiMgAgI}_2\text{SO}_4 + 2\text{KNO}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors with precise control over temperature, pressure, and reactant concentrations. The process may include steps such as filtration, crystallization, and drying to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;magnesium;iodosilver;sulfate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The silver ion can undergo reduction, while the iodine ion can be oxidized.
Substitution Reactions: The compound can participate in substitution reactions where one ion is replaced by another.
Precipitation Reactions: The compound can form precipitates when reacted with certain reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other ionic compounds. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reacting with hydrochloric acid may produce lithium chloride, magnesium chloride, silver chloride, and iodine.
Applications De Recherche Scientifique
Lithium;magnesium;iodosilver;sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver ions.
Medicine: Explored for use in drug delivery systems and as a component in certain medical devices.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of lithium;magnesium;iodosilver;sulfate involves the interaction of its constituent ions with molecular targets. For example, the silver ion can interact with bacterial cell membranes, leading to antimicrobial effects. The lithium ion can affect various signaling pathways in biological systems, while the magnesium ion plays a role in stabilizing structures and facilitating enzymatic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to lithium;magnesium;iodosilver;sulfate include:
- Lithium sulfate
- Magnesium sulfate
- Silver iodide
- Potassium sulfate
Uniqueness
This compound is unique due to its combination of multiple ions, each contributing distinct properties. This combination allows for a wide range of applications that are not possible with the individual components alone. For example, the antimicrobial properties of silver, combined with the stabilizing effects of magnesium and the signaling roles of lithium, make this compound particularly versatile.
Propriétés
Numéro CAS |
58694-09-0 |
|---|---|
Formule moléculaire |
AgILiMgO4S+ |
Poids moléculaire |
362.1 g/mol |
Nom IUPAC |
lithium;magnesium;iodosilver;sulfate |
InChI |
InChI=1S/Ag.HI.Li.Mg.H2O4S/c;;;;1-5(2,3)4/h;1H;;;(H2,1,2,3,4)/q+1;;+1;+2;/p-3 |
Clé InChI |
BUFSSONJXSHJIM-UHFFFAOYSA-K |
SMILES canonique |
[Li+].[O-]S(=O)(=O)[O-].[Mg+2].[Ag]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)


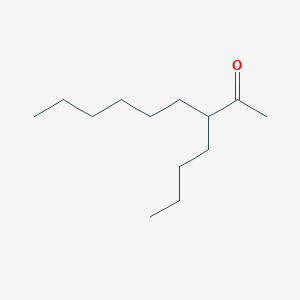

![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)
